molecular formula C24H26N2O4 B11700602 N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

Cat. No.: B11700602
M. Wt: 406.5 g/mol
InChI Key: HDEZNVMNXXZUKB-XYGWBWBKSA-N
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Description

N’-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chromen-2-one (coumarin) core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide typically involves the condensation of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromen-2-one derivatives with additional carbonyl functionalities.

    Reduction: Formation of dihydrochromen derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The hydroxy group and the benzohydrazide moiety may play a role in binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.

    Benzohydrazide derivatives: Compounds with the benzohydrazide moiety are known for their antimicrobial and anticancer properties.

Uniqueness

N’-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is unique due to the combination of the hexyl chain, hydroxy group, and benzohydrazide moiety.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(Z)-1-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)ethylideneamino]benzamide

InChI

InChI=1S/C24H26N2O4/c1-3-4-5-7-12-18-13-19-14-20(24(29)30-22(19)15-21(18)27)16(2)25-26-23(28)17-10-8-6-9-11-17/h6,8-11,13-15,27H,3-5,7,12H2,1-2H3,(H,26,28)/b25-16-

InChI Key

HDEZNVMNXXZUKB-XYGWBWBKSA-N

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N\NC(=O)C3=CC=CC=C3)/C)O

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)C)O

Origin of Product

United States

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